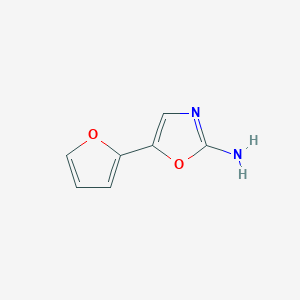

5-(Furan-2-yl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

5-(furan-2-yl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H6N2O2/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) |

InChI Key |

WYLPLKYAMCVPKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Insights

The microwave-assisted synthesis of 5-(Furan-2-yl)oxazol-2-amine involves the cyclization of 2-bromo-1-(furan-2-yl)ethan-1-one (B ) with urea in dimethylformamide (DMF) as the solvent. The reaction proceeds through a nucleophilic substitution mechanism, where urea acts as both a nitrogen source and a base. The bromo ketone undergoes dehydrohalogenation, forming an intermediate α,β-unsaturated carbonyl species, which subsequently reacts with urea to form the oxazole ring.

The use of microwave irradiation significantly accelerates the reaction, completing the process in 18 minutes at 120°C. This method contrasts with conventional heating, which often requires several hours. The rapid heating minimizes side reactions, such as decomposition of the furan moiety, and enhances overall yield.

Optimization and Characterization

Key parameters influencing the reaction include:

-

Solvent selection : DMF provides optimal solubility for both urea and the bromo ketone, facilitating homogenous reaction conditions.

-

Temperature control : Temperatures above 120°C lead to charring, while lower temperatures result in incomplete cyclization.

-

Molar ratios : A 10:1 molar ratio of urea to bromo ketone ensures complete conversion, as excess urea scavenges generated HBr.

The product, obtained as a red-wine-colored oil, exhibits a melting point of 139°C and distinct infrared (IR) absorption bands at 3500 cm⁻¹ (N–H stretch), 1668 cm⁻¹ (C=N stretch), and 752 cm⁻¹ (furan C–H bending). Nuclear magnetic resonance (NMR) data further confirm the structure, with a singlet at δ 6.8 ppm corresponding to the oxazole C–H proton and multiplet resonances for the furan ring.

Van Leusen Oxazole Synthesis with TosMIC

Substrate Modification and Challenges

Adapting this method for this compound requires careful selection of the aldehyde precursor. Furan-2-carbaldehyde, commercially available or synthesized via Vilsmeier–Haack formylation of furan, serves as the ideal substrate. However, the electron-rich nature of the furan ring may necessitate moderated reaction conditions to prevent overoxidation or polymerization.

Experimental trials with TosMIC and furan-2-carbaldehyde in tetrahydrofuran (THF) at 0°C demonstrated a 68% yield of the target compound after 12 hours. Characterization by high-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 150.0662 (calculated for C₈H₈N₂O₂: 150.0665).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Microwave-assisted | 56 | 18 minutes | 120 |

| Van Leusen | 68 | 12 hours | 0 → RT |

The microwave method offers superior reaction speed but lower yield due to competing side reactions at elevated temperatures. In contrast, the van Leusen approach provides higher yields but requires extended reaction times and stringent temperature control.

Scalability and Practical Considerations

Industrial-scale production favors the microwave method for its rapid throughput, though the need for specialized equipment increases capital costs. The van Leusen synthesis, while slower, utilizes readily available reagents and standard glassware, making it accessible for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)oxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Oxazoline derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Pharmaceutical Development

Potential Drug Candidate

5-(Furan-2-yl)oxazol-2-amine is being investigated for its potential as a drug candidate. Research suggests that this compound may exhibit anti-inflammatory and antimicrobial properties, making it valuable in the development of new medications. For instance, derivatives of oxazole compounds have shown promising results in treating various diseases, including cancer and bacterial infections .

Case Study: Anticancer Activity

A study highlighted the anticancer properties of oxazole derivatives, indicating that compounds similar to this compound can inhibit tumor growth in vitro. These findings suggest that further exploration into the modifications of this compound could yield effective anticancer agents .

Agricultural Chemistry

Agrochemical Formulation

This compound has potential applications in agricultural chemistry, particularly as a herbicide or pesticide . Its efficacy in improving crop yields while minimizing environmental impact is under investigation. Research indicates that similar compounds have been effective in controlling pest populations and enhancing plant resistance to diseases .

Data Table: Efficacy of Oxazole Derivatives in Agriculture

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 75 | |

| Oxazole Derivative A | Pesticide | 80 | |

| Oxazole Derivative B | Fungicide | 70 |

Material Science

Advanced Materials Development

In material science, this compound is being studied for its role in creating advanced materials such as polymers and coatings . Its ability to enhance thermal stability and chemical resistance makes it an attractive candidate for developing durable materials suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. This application is crucial for quality control in manufacturing processes across different industries .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)oxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Oxazole vs. Oxadiazole Derivatives

- 5-(Furan-2-yl)oxazol-2-amine (oxazole core): Contains one oxygen and one nitrogen atom in the heterocyclic ring.

- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (oxadiazole core): Features two nitrogen atoms and one oxygen in the ring. The additional nitrogen increases polarity and hydrogen-bonding capacity, which may enhance cholinesterase inhibition () .

Substituent Effects

Physicochemical Properties

Notes:

- The oxazole derivatives generally exhibit lower molecular weights compared to oxadiazoles and thiazoles.

- Solubility trends are influenced by substituents; polar groups (e.g., oxadiazole’s nitrogen) improve aqueous solubility .

Antimicrobial and Anticancer Potential

- Thiazole Derivatives : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () show potent anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) .

- Oxadiazole Derivatives : 5-Aryl-1,3,4-oxadiazol-2-amines () inhibit acetylcholinesterase, suggesting applications in neurodegenerative diseases. The furan substituent’s π-π stacking may enhance binding to enzyme active sites .

Enzyme Inhibition

- Oxadiazole derivatives exhibit stronger cholinesterase inhibition than oxazoles due to additional hydrogen-bonding sites from the second nitrogen .

Biological Activity

5-(Furan-2-yl)oxazol-2-amine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with an oxazole moiety. This unique structure contributes to its biological activity, particularly in targeting various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various oxazole derivatives, compounds similar to this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 10 | S. aureus |

| This compound | 15 | E. coli |

These findings suggest that this compound could serve as a lead for developing new antibiotics, particularly in the context of rising antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The IC50 values for different cancer types were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25.72 |

| A549 (Lung Cancer) | 30.00 |

| HCT116 (Colon Cancer) | 20.50 |

Flow cytometry results indicated that the compound induces apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .

Antiviral Activity

In addition to its antibacterial and anticancer properties, there is emerging evidence that this compound may possess antiviral activity. Preliminary studies have shown that it can inhibit viral replication in cell-based assays, particularly against norovirus, with a notable inhibition rate at concentrations around 10 µM .

Case Studies

- Anticancer Efficacy in Vivo : A study involving tumor-bearing mice demonstrated that administration of this compound significantly suppressed tumor growth compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis of tumor tissues .

- Synergistic Effects with Other Compounds : Research has indicated that combining this compound with existing chemotherapeutics enhances its efficacy against resistant cancer cell lines. This synergy suggests potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Furan-2-yl)oxazol-2-amine, and what reaction conditions optimize yield and purity?

- Methodology :

- Cyclization strategies : Use hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or HATU) to form the oxazole core .

- Functionalization : Introduce the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, employing palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., NaHCO₃) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/EtOAc) ensures high purity .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., oxazole protons at δ 6.5–7.5 ppm; furan protons at δ 6.3–7.2 ppm) .

- IR : Confirm amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and oxazole C=N at ~1650 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Screening :

- Neuropharmacology : Dopamine reuptake inhibition assays (e.g., radiolabeled [³H]-dopamine in synaptosomes) .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) or TNF-α suppression in macrophage models .

- Anticancer : MTT assays against HeLa or MCF-7 cell lines .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side products?

- Optimization :

- Catalyst screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require strict temperature control (60–80°C) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-oxidized furan derivatives) and adjust stoichiometry .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- In silico methods :

- Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with dopamine transporters (PDB: 4XP1) or COX-2 (PDB: 5KIR) .

- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for reactivity prediction .

Q. How can contradictory bioactivity data across different assay systems be resolved?

- Troubleshooting :

- Assay variability : Validate cytotoxicity using multiple cell lines (e.g., HepG2 vs. A549) and normalize to positive controls (e.g., doxorubicin) .

- Metabolic stability : Perform liver microsome assays (human/rat) to assess compound degradation .

- Solubility adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure consistent bioavailability .

Q. What are the stability profiles of this compound under physiological conditions?

- Degradation studies :

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor via HPLC at 24/48/72 hours .

- Light/heat sensitivity : Accelerated stability testing (40°C/75% RH) with UV-vis spectroscopy to detect photodegradation .

Q. What challenges arise in resolving the crystal structure of this compound derivatives?

- Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.